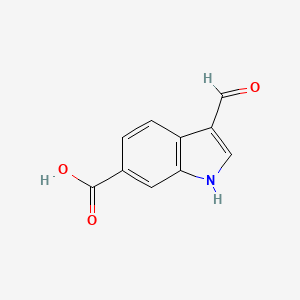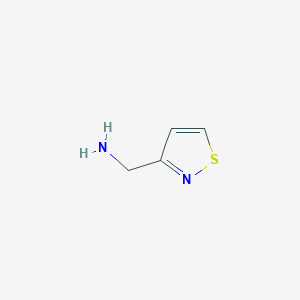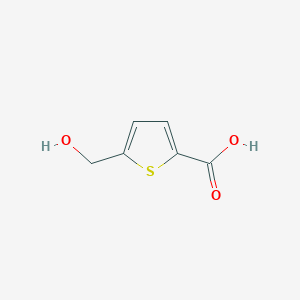![molecular formula C6H5BrN4 B1344371 6-溴-[1,2,4]三唑并[1,5-a]吡啶-2-胺 CAS No. 947248-68-2](/img/structure/B1344371.png)
6-溴-[1,2,4]三唑并[1,5-a]吡啶-2-胺
描述
The compound 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class, which is a group of heterocyclic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. Although the provided papers do not directly discuss 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related triazolopyridine compounds typically involves the reaction of brominated precursors with various amines or hydrazones. For instance, the synthesis of mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} is achieved by reacting 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with aminotriazolethiol . Similarly, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines are prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . These methods suggest that the synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine could potentially involve bromination and cyclization steps.
Molecular Structure Analysis
The structure of these compounds is typically confirmed using spectroscopic methods such as IR and NMR spectroscopy, as well as elemental analysis . Single-crystal X-ray analysis is also employed to unambiguously determine the structure of some products . The presence of a bromine atom in the molecule suggests that it could be a versatile intermediate for further chemical modifications due to the reactivity of the bromine atom.
Chemical Reactions Analysis
The bromine and other halogen functionalities in the triazolopyridine nucleus make these compounds suitable for further chemical transformations. For example, they can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure, potentially leading to the synthesis of a wide array of derivatives with varying properties and biological activities.
Physical and Chemical Properties Analysis
The electrochemical properties of related compounds, such as 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines, have been studied, revealing high ionization potentials and good affinity . The presence of fluorine in some analogs, such as fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, has been shown to influence the antiproliferative activity against various cancer cell lines . These findings suggest that the physical and chemical properties of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine could also be significant in determining its potential applications, especially in the field of medicinal chemistry.
科学研究应用
Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities .
-
Pharmacological Potentials
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
-
Antimicrobial Applications
- Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
- They are used to fight multidrug-resistant pathogens caused by a wide class of Gram-positive and Gram-negative bacteria .
属性
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQNLHFUPSZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649138 | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
947248-68-2 | |
| Record name | 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)


